molecular formula C13H11N5O2S B8729359 5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid hydrazide

5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid hydrazide

Cat. No. B8729359
M. Wt: 301.33 g/mol
InChI Key: FMAPRMDTIAZYPQ-UHFFFAOYSA-N
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Patent
US06169087A

Procedure details

To a solution of 5-Amino-4-oxo-3-phenyl-3,4-dihydro-thieno[3,4-d]pyridazine-1-carboxylic acid ethyl ester (20 g, 0.063 mol, prepared as described in example 25) in ethanol (400 ml) was added hydrazine hydrate (3.3 g, 0.066 mol). The reaction mixture was stirred at reflux temperature for 6 h at which time an additional portion of hydrazine hydrate (3.3 g, 0.066 mol) was added and the resulting mixture was stirred for an additional 66 h at reflux temperature. An additional portion of hydrazine hydrate (1.5 g, 0.03 mol) was added and the reaction mixture was stirred for an additional 16 h at reflux temperature. The reaction mixture was cooled and the precipitated was filtered off, washed with small portions of ethanol and dried in vacuo at 50° C. for 18 h which afforded 17.9 g (94%) of the title compound as a solid.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]2=[CH:12][S:13][C:14]([NH2:15])=[C:10]2[C:9](=[O:16])[N:8]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:7]=1)=O)C.O.[NH2:24][NH2:25]>C(O)C>[NH2:15][C:14]1[S:13][CH:12]=[C:11]2[C:10]=1[C:9](=[O:16])[N:8]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[N:7]=[C:6]2[C:4]([NH:24][NH2:25])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(C=2C1=CSC2N)=O)C2=CC=CC=C2
Name
Quantity
3.3 g
Type
reactant
Smiles
O.NN
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for an additional 66 h
Duration
66 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for an additional 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated was filtered off
WASH
Type
WASH
Details
washed with small portions of ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 18 h which
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C2C(=NN(C(C21)=O)C2=CC=CC=C2)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 17.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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